

Application Notes and Protocols for LH-846 in Protein Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1 delta (CK1 δ), a serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **LH-846** in various protein binding assays, designed to facilitate research into the function and therapeutic potential of targeting CK1 δ .

CK1 δ is a key regulator of the circadian rhythm through its phosphorylation of Period (PER) proteins, which is crucial for determining the period length of the molecular clock.[1][2][4][5][6] Dysregulation of CK1 δ has been linked to several human diseases, including cancer and neurodegenerative disorders.[3][7] **LH-846** serves as a valuable chemical probe to investigate the biological roles of CK1 δ and to validate it as a therapeutic target.

Physicochemical Properties of LH-846



Property	Value	Reference
Molecular Weight	316.81 g/mol	[3]
Formula	C16H13CIN2OS	[3]
CAS Number	639052-78-1	[3]
Solubility	Soluble to 100 mM in DMSO	[3]
Purity	≥98%	[3]
Storage	Store at +4°C	[3]

Target Selectivity and Potency

LH-846 exhibits high selectivity for CK1 δ . The following table summarizes the in vitro inhibitory activity of **LH-846** against various kinases.

Kinase Target	IC ₅₀	Reference
CK1δ	290 nM	[1][2]
CK1ɛ	1.3 μΜ	[1][2]
CK1α	2.5 μΜ	[1][2]
CK2	No significant inhibition	[1][3]

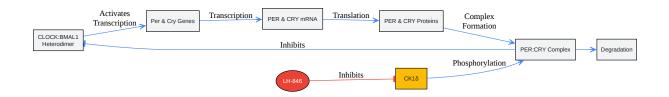
Signaling Pathways and Biological Roles of $CK1\delta$

CK1 δ is a pleiotropic kinase involved in numerous signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting the effects of **LH-846**.

Circadian Rhythm Regulation

CK1 δ plays a central role in the core feedback loop of the mammalian circadian clock. It phosphorylates PER proteins, leading to their degradation and thereby controlling the timing of the molecular clock.[1][2][4][5][6] Inhibition of CK1 δ by **LH-846** is expected to lengthen the circadian period.



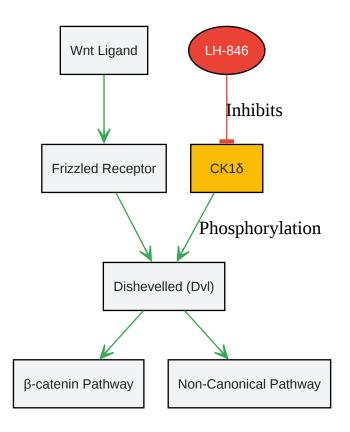


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Figure 1: Role of CK1 δ in the circadian rhythm feedback loop.

Wnt Signaling Pathway

CK1 δ is also involved in the Wnt signaling pathway by phosphorylating Dishevelled (DvI) proteins, which can influence both canonical (β -catenin-dependent) and non-canonical pathways.[8]



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Figure 2: Involvement of CK1 δ in Wnt signaling.

DNA Damage Response and Genomic Stability

CK1 δ contributes to the DNA damage response and the maintenance of genomic stability.[9] It has been shown to be involved in the regulation of checkpoint kinase 1 (Chk1).[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the binding of **LH-846** to its target kinase, $CK1\delta$.

In Vitro Kinase Assay

This assay measures the ability of **LH-846** to inhibit the enzymatic activity of CK1 δ .

Materials:

- Recombinant human CK1δ (active)
- Kinase substrate (e.g., a specific peptide or a generic substrate like casein)
- ATP (Adenosine triphosphate)
- LH-846
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates (white, low-volume)
- Plate reader capable of luminescence detection

Protocol:

 Prepare LH-846 dilutions: Serially dilute LH-846 in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Then, dilute these further in the kinase assay buffer.

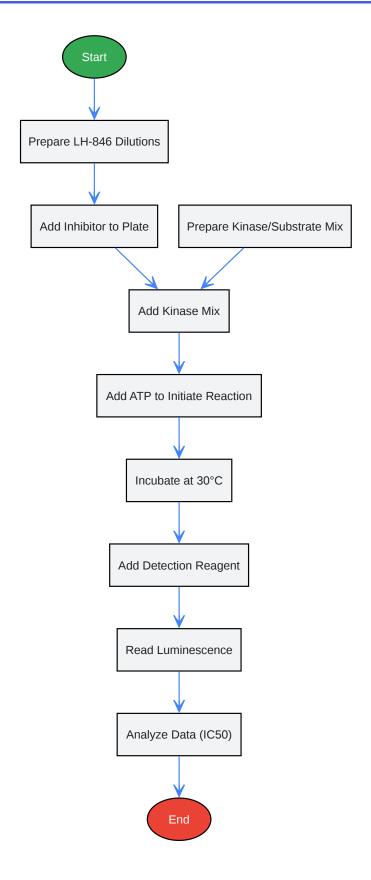
Methodological & Application





- Prepare kinase reaction mix: Prepare a master mix containing recombinant CK1 δ and the substrate in the kinase assay buffer.
- Add inhibitor: Add 2 μ L of the diluted **LH-846** or DMSO (vehicle control) to the wells of the 384-well plate.
- Initiate the reaction: Add 4 μL of the kinase reaction mix to each well.
- Start the kinase reaction: Add 4 μL of ATP solution to each well to a final concentration that is close to the Km for ATP for CK1δ.
- Incubate: Incubate the plate at 30°C for 1 hour.
- Stop the reaction and detect signal: Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
- Measure luminescence: Read the luminescence signal on a plate reader.
- Data Analysis: Plot the luminescence signal against the logarithm of the **LH-846** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Figure 3: Workflow for an in vitro kinase assay.



Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a compound in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

- Cells expressing CK1δ (e.g., HEK293T)
- LH-846
- Cell culture medium
- PBS (Phosphate-buffered saline)
- Protease inhibitor cocktail
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- · PCR thermocycler or heating blocks
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-CK1δ antibody

Protocol:

- Cell treatment: Treat cultured cells with LH-846 at various concentrations or with a vehicle control (DMSO) for a specified time.
- Harvest and lyse cells: Harvest the cells, wash with PBS, and resuspend in PBS containing a
 protease inhibitor cocktail. Lyse the cells using an appropriate method.
- Heat treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.



- Separate soluble and aggregated proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
- Analyze the soluble fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble CK1δ by Western blotting using an anti-CK1δ antibody.
- Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CK1δ as a function of temperature for both vehicle- and LH-846-treated samples. A shift in the melting curve to a higher temperature in the presence of LH-846 indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (k_e) and dissociation (k_e) rates, and the equilibrium dissociation constant (K_e).

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Recombinant human CK1δ
- LH-846
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

• Chip preparation and ligand immobilization: Activate the sensor chip surface using EDC/NHS. Immobilize recombinant CK1 δ onto the chip surface via amine coupling. Deactivate the remaining active esters with ethanolamine.



- Analyte injection: Prepare a series of LH-846 dilutions in the running buffer. Inject the LH-846 solutions over the sensor surface at a constant flow rate and record the binding response.
- Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of LH-846 from CK1δ.
- Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_e, and K_e).

Conclusion

LH-846 is a valuable research tool for investigating the roles of $CK1\delta$ in various cellular processes. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute robust protein binding assays. Proper experimental design and data analysis are critical for obtaining reliable and reproducible results. For further information, please refer to the cited literature and the technical documentation for the specific instruments and reagents used.

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